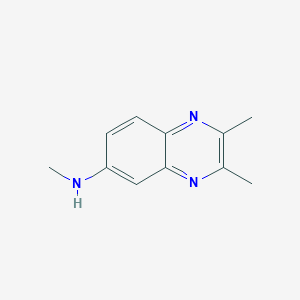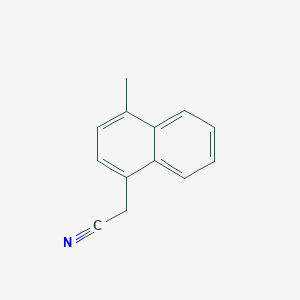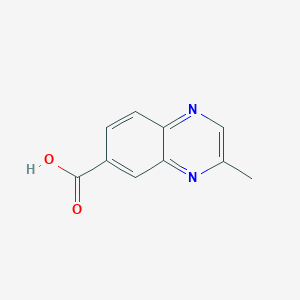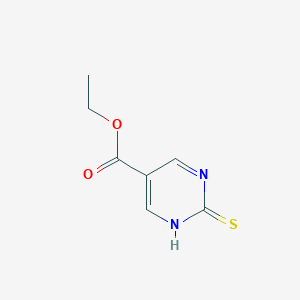
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with a chlorine atom at the 4th position and a methyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Formation of 4-substituted quinazoline derivatives.
Oxidation Reactions: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of tetrahydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use. For example, certain derivatives may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- 4-Chloro-5,6,7,8-tetrahydroquinazoline
- 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
- 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Comparison: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both a chlorine atom at the 4th position and a methyl group at the 7th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Propriétés
Formule moléculaire |
C9H11ClN2 |
|---|---|
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3 |
Clé InChI |
VZQHHXDPAXHZLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)




![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)



![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)
![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
